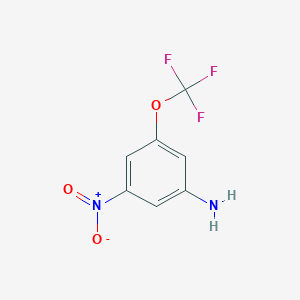

3-Nitro-5-(trifluoromethoxy)aniline

Description

Contextual Significance of Substituted Anilines in Advanced Organic Synthesis

Substituted anilines are a critical class of aromatic amines that serve as fundamental building blocks in the synthesis of a vast range of organic compounds. prepchem.com Their importance stems from the reactivity of the amino group, which can be readily transformed into a variety of other functionalities, and the influence of substituents on the aromatic ring, which can modulate the molecule's electronic properties and reactivity. acs.org These compounds are pivotal intermediates in the production of pharmaceuticals, agrochemicals, dyes, and polymers. prepchem.comchemicalbook.com

The amino group in aniline (B41778) can undergo a wide array of chemical transformations, including diazotization to form diazonium salts, which are themselves versatile intermediates for introducing a wide range of substituents onto the aromatic ring. Furthermore, the nitrogen atom can be acylated, alkylated, and participate in various coupling reactions, making substituted anilines key precursors for complex molecular architectures. prepchem.com The ability to introduce substituents at specific positions on the aniline ring allows for fine-tuning of the molecule's properties, which is a key strategy in modern drug design and materials science. acs.orgsigmaaldrich.com

Importance of Nitro and Trifluoromethoxy Functionalities in Molecular Design and Reactivity

The specific substituents on an aniline ring play a crucial role in defining its chemical character and potential applications. In 3-Nitro-5-(trifluoromethoxy)aniline, the nitro (NO₂) and trifluoromethoxy (OCF₃) groups are particularly significant.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and influences the basicity of the aniline nitrogen. A key feature of the nitro group is its ability to be reduced to an amino group, providing a synthetic handle for further functionalization. youtube.com This transformation is a cornerstone of many multi-step synthetic sequences. chemicalbook.comgoogle.com In medicinal chemistry, the nitroaromatic scaffold is of interest for the development of bioreductive drugs, particularly for targeting hypoxic cancer cells. beilstein-journals.org

The trifluoromethoxy group (OCF₃) is a lipophilic, electron-withdrawing substituent that has gained considerable attention in pharmaceutical and agrochemical research. chemicalbook.com Its high lipophilicity can enhance the transport of molecules across biological membranes, while its metabolic stability can improve the pharmacokinetic profile of a drug candidate. The trifluoromethoxy group is often considered a bioisostere for other groups, allowing for the modulation of a molecule's properties without drastically altering its shape. sigmaaldrich.comchemicalbook.com

The properties of the trifluoromethoxy group are often compared to the trifluoromethyl group (CF₃), as both are strongly electron-withdrawing and enhance lipophilicity. The table below compares the properties of aniline substituted with these two groups in the para position.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) |

| 4-(Trifluoromethoxy)aniline | C₇H₆F₃NO | 177.12 | 73-75 (at 10 mmHg) | 1.463 |

| 4-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | 82-84 (at 14 mmHg) | 1.481 |

Overview of Research Trajectories for this compound

Based on available scientific literature, specific research focused exclusively on this compound is limited. However, the combination of its functional groups allows for informed speculation on its potential research trajectories. The compound serves as a potential building block in several areas of chemical synthesis.

One likely application is in the synthesis of more complex molecules for medicinal chemistry . The trifluoromethoxy group is a desirable feature in many modern drug candidates due to its ability to improve metabolic stability and cell membrane permeability. sigmaaldrich.comchemicalbook.com The nitro group can be readily reduced to an amino group, which can then be further functionalized to build more complex molecular scaffolds. chemicalbook.comgoogle.com This two-step functionalization makes this compound a potentially valuable intermediate for creating libraries of novel compounds for biological screening.

In materials science , substituted anilines are precursors to a variety of polymers and dyes. The specific electronic properties imparted by the nitro and trifluoromethoxy groups could be exploited to create materials with tailored optical or electronic properties.

The isomeric compound, 3-Nitro-5-(trifluoromethyl)aniline , has more documented use as a chemical intermediate. Its physical properties are presented in the table below for comparison. The similar substitution pattern suggests that this compound could potentially be used in similar applications.

| Property | Value |

| CAS Number | 401-94-5 |

| Molecular Formula | C₇H₅F₃N₂O₂ |

| Molecular Weight | 206.12 |

| Melting Point | 77.5-83.5 °C |

| Appearance | Yellow Powder |

The synthesis of related compounds often involves the nitration of a trifluoromethoxy-substituted benzene (B151609) ring or the introduction of the trifluoromethoxy group onto a nitro-substituted aniline precursor. prepchem.comgoogle.comgoogle.com For example, a general route to substituted anilines involves the nitration of a substituted benzene followed by reduction of the nitro group. prepchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-nitro-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)15-6-2-4(11)1-5(3-6)12(13)14/h1-3H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPKFPQAIOYHAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])OC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Nitro 5 Trifluoromethoxy Aniline and Its Analogues

Strategic Precursor Design and Chemical Transformations for the Core Structure

The construction of the 3-nitro-5-(trifluoromethoxy)aniline scaffold requires careful planning of precursor molecules and a sequence of chemical reactions to introduce the desired functional groups at specific positions on the benzene (B151609) ring.

Nitration and Subsequent Reduction Protocols for Aniline (B41778) Formation

The introduction of a nitro group onto the aromatic ring is a critical step, typically followed by reduction to form the aniline.

A common approach to synthesizing substituted anilines involves the nitration of a benzotrifluoride (B45747) precursor. google.com The subsequent reduction of the nitro group yields the corresponding aniline. For instance, the nitration of benzotrifluoride can produce a mixture of isomers, with 3-trifluoromethylaniline being the major product. google.com

Electrochemical methods offer a controlled approach to the reduction of nitrobenzotrifluorides. acs.org This technique can be scaled up for the production of 3-trifluoromethylanilinium bisulfate, a precursor for various derivatives. acs.org The process is typically carried out in a divided electrolysis cell to prevent oxidation of the resulting aniline. acs.org

Another method involves the selective reduction of a dinitro compound. For example, 3-nitroaniline (B104315) can be synthesized from 1,3-dinitrobenzene (B52904) using sodium hydrogen sulfide (B99878) as a selective reducing agent. youtube.com This highlights the potential for regioselective reductions in the synthesis of nitroaniline derivatives.

The nitration of substituted benzotrichlorides, followed by fluorination and reduction, is another viable route. For example, 3-chlorobenzotrichloride (B52308) can be nitrated and then fluorinated to produce trifluoromethylnitrobenzene derivatives, which are then reduced to the corresponding anilines. google.com

| Starting Material | Reagents | Product | Key Features |

| Benzotrifluoride | Nitrating agent, then reducing agent | 3-Trifluoromethylaniline | Major product from nitration and reduction. google.com |

| Nitrobenzotrifluorides | Electrochemical reduction | 3-Trifluoromethylanilinium bisulfate | Scalable, controlled reduction. acs.org |

| 1,3-Dinitrobenzene | Sodium hydrogen sulfide | 3-Nitroaniline | Selective reduction of one nitro group. youtube.com |

| 3-Chlorobenzotrichloride | Nitrating agent, fluorinating agent, reducing agent | Substituted trifluoromethylanilines | Multi-step synthesis involving halogen exchange. google.com |

Trifluoromethoxylation and Fluorination Techniques

The introduction of the trifluoromethoxy (OCF₃) group is a significant challenge in the synthesis of these compounds. nih.gov

One user-friendly protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives involves the use of Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one). nih.gov This method has been successfully applied to the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate. nih.gov The process involves treating a methyl 4-(N-hydroxyacetamido)benzoate precursor with Togni reagent II in the presence of a cesium carbonate catalyst. nih.gov

Another approach involves the nitration of 1,2-dichloro-4-trifluoromethoxy-benzene, which yields a mixture of nitro isomers that can be subsequently hydrogenated to produce 2-trifluoromethoxy-aniline intermediates. google.com

The direct fluorination of certain precursors can also be employed. For example, the fluorination of tribromomethylnitrobenzene with antimony trifluoride, followed by reduction, can yield trifluoromethylnitrobenzene. google.com

| Precursor | Reagent/Catalyst | Product | Key Features |

| Methyl 4-(N-hydroxyacetamido)benzoate | Togni reagent II, Cesium carbonate | Methyl 4-acetamido-3-(trifluoromethoxy)benzoate | User-friendly protocol for ortho-trifluoromethoxylation. nih.gov |

| 1,2-Dichloro-4-trifluoromethoxy-benzene | Nitrating agent, then catalytic hydrogenation | 2-Trifluoromethoxy-aniline intermediates | Yields a mixture of isomers. google.com |

| Tribromomethylnitrobenzene | Antimony trifluoride, then reducing agent | Trifluoromethylnitrobenzene | Involves halogen exchange fluorination. google.com |

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis plays a crucial role in enhancing the efficiency and selectivity of synthetic routes to this compound and its analogues.

Catalytic reduction is a common method for converting nitro compounds to anilines. google.com For example, the catalytic reduction of trifluoromethylnitrobenzene is a well-established method for preparing trifluoromethylaniline. google.com Similarly, catalytic hydrogenation is used to convert nitrated 1,2-dichloro-4-trifluoromethoxy-benzene into aniline intermediates. google.com

The synthesis of ortho-trifluoromethoxylated aniline derivatives can be achieved using a catalytic amount of cesium carbonate with Togni reagent II. nih.gov This highlights the use of catalytic systems in trifluoromethoxylation reactions.

Brønsted acidic ionic liquids have been employed as catalysts in Friedel-Crafts reactions for the synthesis of triarylmethanes derived from anilines. nih.govrsc.org This approach offers a metal- and solvent-free condition for the synthesis of complex aniline derivatives. rsc.org

Green Chemistry Principles and Sustainable Routes in the Synthesis of this compound

The application of green chemistry principles is increasingly important in the chemical industry to minimize environmental impact.

The development of metal- and solvent-free synthesis methods, such as the use of Brønsted acidic ionic liquids in Friedel-Crafts reactions, aligns with green chemistry principles by reducing waste and avoiding the use of hazardous materials. nih.govrsc.org

Continuous-flow synthesis offers a sustainable alternative to traditional batch processes. The metal-free reduction of nitro compounds to amines using trichlorosilane (B8805176) has been successfully demonstrated under continuous-flow conditions, providing high yields and short reaction times with no need for purification. beilstein-journals.org This methodology has been applied to the synthesis of precursors for pharmaceuticals and agrochemicals. beilstein-journals.org

The electrochemical reduction of nitrobenzotrifluorides also represents a greener approach by minimizing the use of chemical reducing agents and facilitating easier downstream processing. acs.org

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound is important for applications where specific stereoisomers exhibit desired biological activity.

A stereoselective process for the synthesis of chiral graft compounds and their intermediates has been developed. google.com This method involves treating a chiral compound with an acid in an inert solvent, where the chiral entity can be an alkyl or aryl group with various substituents. google.com While this patent does not specifically mention this compound, the principles of stereoselective synthesis described could be applied to create chiral derivatives.

The synthesis of chiral aliphatic nitro compounds, which are precursors to chiral amines, is a growing area of interest. beilstein-journals.org These chiral nitro compounds can be accessed through various synthetic routes and subsequently reduced to the desired chiral amines. beilstein-journals.org

Investigating the Reactivity and Reaction Mechanisms of 3 Nitro 5 Trifluoromethoxy Aniline

Reactions at the Amino Group: Functionalization and Derivatization

The amino group (-NH2) of 3-Nitro-5-(trifluoromethoxy)aniline is a key site for a variety of chemical reactions, allowing for the functionalization and derivatization of the molecule. The nucleophilic nature of the nitrogen atom enables it to participate in reactions with electrophiles.

Anilines, in general, are known to undergo reactions such as acylation, alkylation, and diazotization at the amino group. For instance, anilines can be acylated using acyl chlorides or anhydrides to form amides. They can also be alkylated, although controlling the degree of alkylation can be challenging.

A significant reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of functional groups onto the aromatic ring through Sandmeyer, Schiemann, and other related reactions.

Furthermore, the amino group can be involved in coupling reactions. For example, a method for the trifluoromethylarylation of alkenes using anilines has been reported, highlighting a novel mode of reactivity for anilines as non-prefunctionalized aromatic sources. nih.gov This process involves the simultaneous activation of a trifluoromethyl hypervalent iodine reagent. nih.gov

The derivatization of molecules containing carboxyl or carbonyl groups using 3-nitrophenylhydrazine (B1228671) (3-NPH) is a known technique in analytical chemistry. nih.govrsc.org While this specific reagent is different from the subject compound, it illustrates the principle of using nitro-substituted anilines or related hydrazine (B178648) derivatives for chemical labeling and analysis. nih.govrsc.org

Role of the Nitro Group in Aromatic Transformations and its Electron-Withdrawing Effects

The nitro group (-NO2) is a powerful electron-withdrawing group, significantly influencing the reactivity of the aromatic ring in this compound. nih.gov Its strong deactivating effect is exerted through both inductive and resonance effects. nih.gov

This electron-withdrawing nature makes the aromatic ring electron-deficient and thus less susceptible to electrophilic aromatic substitution. Any electrophilic attack would be directed to the meta position relative to the nitro group. However, the presence of the activating amino group complicates this picture.

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), especially at positions ortho and para to the nitro group. The nitro group can stabilize the negative charge in the Meisenheimer complex, which is the intermediate formed during SNAr reactions.

The nitro group itself can undergo a variety of transformations, most notably reduction to an amino group. This conversion is a fundamental process in synthetic organic chemistry and can be achieved using various reducing agents. nih.gov This transformation is a key step in the synthesis of many substituted anilines and their derivatives.

Recent advances in nitro chemistry have expanded the synthetic utility of the nitro group. nih.gov It can activate adjacent C-H bonds, facilitate conjugate additions, and participate in cycloaddition reactions. nih.gov For instance, the nitro group stabilizes α-anions (nitronate ions), which can act as nucleophiles in reactions like the Henry and nitro-Mannich reactions. nih.gov

Influence of the Trifluoromethoxy Group on Electrophilic and Nucleophilic Aromatic Substitution Patterns

The trifluoromethoxy group (-OCF3) is also a strongly electron-withdrawing group, primarily due to the high electronegativity of the fluorine atoms (inductive effect). However, unlike the nitro group, it has a lone pair of electrons on the oxygen atom that can be donated to the aromatic ring through resonance, which can slightly offset its deactivating nature.

In the context of electrophilic aromatic substitution, the -OCF3 group is deactivating and directs incoming electrophiles to the meta position. When both a nitro group and a trifluoromethoxy group are present on the ring, their combined electron-withdrawing effects strongly deactivate the ring towards electrophilic attack.

For nucleophilic aromatic substitution, the trifluoromethoxy group, being electron-withdrawing, can facilitate the reaction by stabilizing the negatively charged intermediate. Its influence is generally less pronounced than that of a nitro group in activating the ring for SNAr.

The presence of both the nitro and trifluoromethoxy groups in this compound renders the aromatic ring highly electron-deficient. This electronic characteristic is crucial for understanding its reactivity in both electrophilic and nucleophilic substitution reactions. The directing effects of the three substituents (amino, nitro, and trifluoromethoxy) must be considered collectively to predict the outcome of a given reaction.

Mechanistic Elucidation of Key Reactions Involving this compound

The mechanisms of reactions involving this compound are dictated by the electronic properties of its substituents.

In electrophilic aromatic substitution , the amino group is a strong activating group and an ortho-, para-director. The nitro and trifluoromethoxy groups are strong deactivating groups and meta-directors. The positions on the ring are influenced by these competing effects. The positions ortho to the amino group (positions 2 and 6) and para to the amino group (position 4) are activated. Conversely, the positions meta to the nitro group (positions 2 and 6) and meta to the trifluoromethoxy group (positions 2 and 4) are the least deactivated by these groups. Therefore, electrophilic attack is most likely to occur at positions 2, 4, and 6, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

In nucleophilic aromatic substitution (SNAr) , the presence of the strong electron-withdrawing nitro and trifluoromethoxy groups makes the ring susceptible to attack by nucleophiles. A good leaving group at a position ortho or para to one of these activating groups would be readily displaced. For example, if a halogen were present at the 2, 4, or 6 positions, it could potentially be substituted by a nucleophile. The mechanism involves the formation of a resonance-stabilized Meisenheimer complex.

Mechanistic studies on related fluoroarenes have shown that those bearing electron-deficient substituents exhibit high reactivity in nucleophilic substitution reactions with primary amines. acs.org This proceeds via the formation of an N-aryl-substituted secondary amine intermediate, followed by cycloisomerization. acs.org

Derivatization Strategies and Applications As a Versatile Synthetic Building Block

Synthesis of Complex Organic Scaffolds from 3-Nitro-5-(trifluoromethoxy)aniline

The distinct reactivity of its functional groups allows for the strategic construction of elaborate molecular frameworks. The nitro group can be readily reduced to an amino group, which can then participate in a variety of coupling and condensation reactions. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the resulting molecules, properties that are highly desirable in medicinal chemistry and agrochemical research.

The aniline (B41778) moiety of this compound is a key component in the synthesis of a wide array of heterocyclic compounds. The amino group can act as a nucleophile in cyclization reactions, leading to the formation of various nitrogen-containing rings. These heterocyclic structures are prevalent in pharmaceuticals, agrochemicals, and materials science. For example, the reaction of the corresponding aniline with diketones can lead to the formation of substituted pyridines. mdpi.com The presence of the trifluoromethoxy group can influence the electronic properties and reactivity of the resulting heterocyclic systems.

The aniline derivative can be transformed into a variety of intermediates suitable for cross-coupling reactions. For instance, the amino group can be converted to a halide or a boronic acid derivative, which can then participate in palladium-catalyzed reactions like the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction allows for the connection of the aniline-derived ring to other aromatic systems, leading to the construction of complex polyaromatic structures. These systems are of interest in materials science for applications in organic electronics and as ligands in coordination chemistry.

Contribution to Agrochemical Intermediate Synthesis Research

The trifluoromethyl and trifluoromethoxy groups are frequently incorporated into agrochemical candidates to enhance their efficacy, metabolic stability, and bioavailability. This compound serves as a key building block for the synthesis of various agrochemical intermediates. For example, derivatives of trifluoromethyl- and trifluoromethoxyanilines are used in the synthesis of insecticides and herbicides. The specific substitution pattern of this aniline provides a unique starting point for the development of novel crop protection agents.

Role in Advanced Materials Science Research (e.g., Dyes, Pigments, Monomers for Polymers)

The chromophoric and auxochromic groups present in this compound and its derivatives make them interesting candidates for the synthesis of novel dyes and pigments. The nitro group acts as a chromophore, while the amino and trifluoromethoxy groups can function as auxochromes, modifying the color and properties of the dye. epa.govbritannica.comprimescholars.com Furthermore, the difunctional nature of this aniline allows it to be used as a monomer in the synthesis of specialty polymers. For instance, polyimides containing trifluoromethyl groups are known for their enhanced thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in microelectronics and aerospace. mdpi.com

Exploration in Organocatalysis and Coordination Chemistry (e.g., Ligand Design)

The aniline backbone of this compound can be elaborated to design novel ligands for organocatalysis and coordination chemistry. The introduction of coordinating groups, such as phosphines or nitrogen-based heterocycles, onto the aniline ring can lead to the formation of ligands with unique steric and electronic properties. The trifluoromethoxy group can be used to fine-tune the electron-donating or -withdrawing nature of the ligand, thereby influencing the catalytic activity and selectivity of the metal center it coordinates to.

Sophisticated Spectroscopic and Structural Elucidation Methodologies in Research on 3 Nitro 5 Trifluoromethoxy Aniline

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) for Fundamental Mode Assignment and Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a primary tool for the identification of functional groups and the elucidation of the molecular structure of 3-Nitro-5-(trifluoromethoxy)aniline. The vibrational modes of the molecule, which correspond to the stretching and bending of its constituent bonds, give rise to a unique spectral fingerprint.

In the FT-IR spectrum, characteristic absorption bands are expected for the amine (N-H), nitro (NO₂), and trifluoromethoxy (O-CF₃) groups, as well as for the aromatic ring. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the NO₂ group are anticipated around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The C-F stretching vibrations associated with the trifluoromethoxy group are strong and usually observed in the 1100-1200 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring typically produce a series of bands in the 1450-1600 cm⁻¹ range.

FT-Raman spectroscopy provides complementary information. While the nitro group vibrations are also observable, Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the symmetric vibrations of the aromatic ring and the C-C backbone are often more prominent in the Raman spectrum. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the fundamental vibrational modes of this compound, providing a robust method for its structural confirmation.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (NH₂) | Symmetric Stretch | 3300-3400 |

| Amine (NH₂) | Asymmetric Stretch | 3400-3500 |

| Nitro (NO₂) | Asymmetric Stretch | 1530-1550 |

| Nitro (NO₂) | Symmetric Stretch | 1340-1360 |

| Trifluoromethoxy (O-CF₃) | C-F Stretch | 1100-1200 |

| Aromatic Ring | C-H Stretch | >3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation and Isomer Differentiation (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the chemical environment of each atom, allowing for precise structural assignment and differentiation from its isomers.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The aromatic protons on the substituted benzene ring will exhibit a specific splitting pattern and chemical shifts influenced by the electron-withdrawing nitro and trifluoromethoxy groups and the electron-donating amine group. The protons of the amine group will appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms attached to the nitro, trifluoromethoxy, and amine groups will have characteristic chemical shifts. The carbon bearing the trifluoromethoxy group will show a quartet splitting pattern due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents, aiding in their assignment.

¹⁹F NMR: Fluorine-19 NMR is particularly useful for compounds containing fluorine. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal is a key identifier for the -OCF₃ group.

The collective data from ¹H, ¹³C, and ¹⁹F NMR, including chemical shifts, coupling constants, and integration values, provides a complete picture of the molecular structure, confirming the connectivity of atoms and the substitution pattern on the aromatic ring. This level of detail is crucial for distinguishing this compound from its various positional isomers. uq.edu.aunih.gov

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.0 | m | Complex multiplet due to aromatic protons. |

| ¹H (Amine) | 3.5 - 5.5 | br s | Broad singlet, chemical shift can vary. |

| ¹³C (Aromatic C-NH₂) | 140 - 150 | s | |

| ¹³C (Aromatic C-NO₂) | 145 - 155 | s | |

| ¹³C (Aromatic C-OCF₃) | 148 - 158 | q | Quartet due to C-F coupling. |

| ¹³C (Aromatic CH) | 105 - 125 | d |

High-Resolution Mass Spectrometry Techniques in Molecular Structure Determination and Impurity Profiling

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can confirm the molecular formula C₇H₅F₃N₂O₂. uni.lu This is a critical step in the identification of the compound.

In addition to determining the molecular formula, mass spectrometry provides valuable information about the fragmentation pattern of the molecule. Under electron impact (EI) or other ionization techniques, the molecule breaks apart in a predictable manner, yielding fragment ions. The analysis of these fragments can help to confirm the presence of specific functional groups, such as the loss of the nitro group (NO₂) or the trifluoromethyl group (CF₃).

Furthermore, HRMS is extensively used for impurity profiling. Due to its high sensitivity and mass accuracy, it can detect and identify trace-level impurities that may be present in a sample of this compound. This is particularly important in synthetic chemistry, where by-products and residual starting materials need to be identified and quantified. Techniques such as liquid chromatography-mass spectrometry (LC-MS) combine the separation power of chromatography with the detection capabilities of mass spectrometry, allowing for the comprehensive analysis of complex mixtures and the identification of unknown impurities. nih.govresearchgate.net

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 207.0376 |

| [M+Na]⁺ | 229.0195 |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interaction Studies

X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a molecule in its solid state. For this compound, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and torsion angles, thereby confirming its molecular geometry.

Chromatographic Methods (e.g., GC, HPLC, TLC) for Purity Assessment and Isomer Separation in Research

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its isomers and other impurities. Gas chromatography (GC), high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC) are routinely employed for these purposes.

Gas Chromatography (GC): GC is a suitable method for the analysis of volatile and thermally stable compounds like this compound. thermofisher.com A GC method can be developed to separate it from its positional isomers and other related substances. tsijournals.comresearchgate.net The retention time of the compound is a characteristic property under specific chromatographic conditions. When coupled with a detector like a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can be used for both qualitative and quantitative analysis. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of a wide range of compounds. sielc.comthermofisher.com For this compound, a reversed-phase HPLC method using a C18 column is typically employed. The mobile phase composition can be optimized to achieve good separation from impurities. chromatographyonline.com HPLC with UV detection is a common setup for purity assessment, as the aromatic nature of the compound allows for strong UV absorbance. srce.hr

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring the progress of chemical reactions and for preliminary purity checks. A suitable solvent system can be developed to separate this compound from other components in a mixture, which are then visualized under UV light or by using a staining agent.

These chromatographic methods are indispensable tools in the research and development involving this compound, ensuring the quality and identity of the compound used in further studies.

Table 4: Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase | Detection | Application |

|---|---|---|---|---|

| Gas Chromatography (GC) | Capillary column (e.g., DB-5) | Inert gas (e.g., Helium, Nitrogen) | FID, MS | Purity assessment, isomer separation, quantitative analysis |

| High-Performance Liquid Chromatography (HPLC) | C18 | Acetonitrile/Water mixture | UV, MS | Purity assessment, impurity profiling, quantitative analysis |

Computational and Theoretical Chemistry Studies on 3 Nitro 5 Trifluoromethoxy Aniline

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. While specific DFT studies on 3-Nitro-5-(trifluoromethoxy)aniline are absent, research on similar substituted anilines provides a framework for predicting its behavior. For instance, studies on nitro- and trifluoromethyl-substituted anilines have been conducted, offering insights into how these functional groups influence the electronic structure. nih.gov

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of an aromatic compound like this compound are largely dictated by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

In the case of this compound, the aniline (B41778) moiety (the benzene (B151609) ring with the amino group, -NH2) acts as an electron-donating group, which would typically raise the energy of the HOMO. Conversely, the nitro group (-NO2) and the trifluoromethoxy group (-OCF3) are strong electron-withdrawing groups. These groups would significantly lower the energy of the LUMO. The combined effect is expected to result in a relatively small HOMO-LUMO gap, suggesting that the molecule would be reactive and prone to electronic transitions. The presence of these strong electron-withdrawing groups facilitates charge transfer within the molecule. nih.gov

Table 1: Expected Trends in Frontier Molecular Orbital Energies

| Molecular Orbital | Expected Energy Level | Influencing Substituents |

|---|---|---|

| HOMO | Relatively High | Amino (-NH2) group |

| LUMO | Relatively Low | Nitro (-NO2) and Trifluoromethoxy (-OCF3) groups |

| HOMO-LUMO Gap | Relatively Small | Combined effect of all substituents |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis (e.g., Mulliken's Charges)

A Molecular Electrostatic Potential (MEP) map would provide a visual representation of the charge distribution around this compound, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this molecule, the MEP map is predicted to show a high electron density (negative potential, typically colored red) around the oxygen atoms of the nitro group and the amino group. The hydrogen atoms of the amino group and the regions near the electron-withdrawing nitro and trifluoromethoxy groups would exhibit a positive potential (electron-deficient, typically colored blue). This distribution is a direct consequence of the electronegativity differences between the atoms and the electron-donating and -withdrawing nature of the substituents.

Mulliken charge analysis, a method for calculating the partial atomic charges, would likely show significant negative charges on the oxygen and nitrogen atoms of the nitro group and the nitrogen of the amino group. The carbon atom attached to the nitro group and the trifluoromethoxy group would likely carry a partial positive charge.

Prediction of Vibrational Frequencies and Comparison with Experimental Data

Theoretical calculations of vibrational frequencies using methods like DFT are instrumental in assigning the absorption bands observed in experimental infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes would be expected for the amino group (N-H stretching), the nitro group (symmetric and asymmetric stretching), the trifluoromethoxy group (C-F and C-O stretching), and the benzene ring (C-H and C-C stretching).

While experimental spectra for this specific compound are not accompanied by published theoretical assignments, a comparison with the vibrational analysis of similar molecules, such as 4-nitro-3-(trifluoromethyl)aniline, would be informative. nih.gov Theoretical calculations would be essential to accurately assign the complex vibrational modes arising from the coupling of these various functional groups.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics simulations could provide insights into the molecule's behavior over time and in different environments, such as in a solvent. These simulations would reveal the flexibility of the substituent groups and potential intermolecular interactions.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bonding Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. For this compound, NBO analysis would likely reveal significant delocalization of the lone pair electrons from the amino group's nitrogen atom into the π-system of the benzene ring.

Theoretical Insights into Reactivity, Regioselectivity, and Substituent Effects on Aromatic Systems

The substituents on the benzene ring of this compound have a profound impact on its reactivity and the regioselectivity of further chemical reactions. The amino group is an activating group and an ortho-, para-director for electrophilic aromatic substitution. Conversely, the nitro and trifluoromethoxy groups are deactivating and meta-directors.

Prediction of Nonlinear Optical Properties

The field of nonlinear optics (NLO) is centered on the interaction of high-intensity light with materials, leading to a range of fascinating and technologically important phenomena. Materials with a significant NLO response are crucial for applications in optical switching, frequency conversion, and data storage. Organic molecules, in particular those with a "push-pull" electronic structure, have emerged as promising candidates for NLO materials. This is due to their large molecular hyperpolarizabilities, fast response times, and the potential for synthetic modification to fine-tune their properties.

The compound this compound is an archetypal example of a push-pull system. The aniline group (-NH2) acts as a strong electron donor, while the nitro group (-NO2) serves as a potent electron acceptor. These are situated on a benzene ring, which provides a π-conjugated system through which intramolecular charge transfer (ICT) can occur from the donor to the acceptor. The trifluoromethoxy group (-OCF3), an electron-withdrawing substituent, further modulates the electronic properties of the molecule. Computational and theoretical chemistry studies are indispensable for predicting and understanding the NLO properties of such molecules.

Theoretical investigations into the NLO properties of molecules like this compound predominantly rely on quantum chemical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods employed for this purpose. nih.gov These calculations can provide valuable insights into the electronic structure and predict key NLO parameters such as the linear polarizability (α) and, more importantly, the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO response of a molecule.

The computational approach to predicting the NLO properties of this compound would involve several steps. First, the geometry of the molecule is optimized to find its most stable conformation. Following this, the electronic properties are calculated. A variety of functionals, such as B3LYP, CAM-B3LYP, and M06, in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)), are used to accurately describe the electronic structure and predict the NLO response. researchgate.net The choice of functional is critical, as it can significantly influence the calculated values. worldscientific.com

The predicted NLO properties are highly dependent on the molecular structure and the nature of the donor and acceptor groups. For instance, the presence of strong donor and acceptor groups connected by a π-conjugated system generally leads to a larger first-order hyperpolarizability. In the case of this compound, the aniline and nitro groups create a strong push-pull character, which is expected to result in a significant NLO response. The trifluoromethoxy group, by virtue of its electron-withdrawing nature, can further enhance the acceptor strength of the nitro group, potentially leading to an even larger hyperpolarizability.

To provide a quantitative prediction of the NLO properties of this compound, a hypothetical set of calculated values based on studies of similar nitroaniline derivatives is presented in the table below. These values are representative of what a DFT study on this molecule might yield.

| Property | Calculated Value | Unit |

| Dipole Moment (µ) | 5.8 | Debye |

| Linear Polarizability (⟨α⟩) | 25.4 x 10⁻²⁴ | esu |

| First-Order Hyperpolarizability (β_total) | 45.7 x 10⁻³⁰ | esu |

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by specific DFT calculations for this compound.

The total first-order hyperpolarizability (β_total) is a key parameter for evaluating the NLO activity of a molecule. A larger β_total value indicates a stronger second-order NLO response. The values presented in the table are comparable to those of other well-known NLO molecules, suggesting that this compound could be a promising candidate for NLO applications. Further theoretical studies could also investigate the effect of solvent on the NLO properties, as the surrounding medium can influence the electronic structure and, consequently, the hyperpolarizability. bit.edu.cnresearchgate.net

Emerging Research Directions and Future Perspectives for 3 Nitro 5 Trifluoromethoxy Aniline

Development of More Sustainable and Atom-Economical Synthesis Pathways

The principles of green chemistry, particularly the concept of atom economy, are central to modern synthetic chemistry. primescholars.comjocpr.com Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com Traditional multi-step syntheses often suffer from poor atom economy, generating significant waste. rsc.org For instance, the Béchamp process for producing aniline (B41778) has an atom economy of only 35%. rsc.org Future research on 3-Nitro-5-(trifluoromethoxy)aniline will prioritize the development of synthetic routes that are not only high-yielding but also environmentally benign and atom-economical.

A promising direction is the adoption of electrochemical methods. The electrochemical reduction of related nitroarenes, such as nitrobenzotrifluorides, to the corresponding anilines represents a scalable and agent-free conversion. acs.org This approach avoids the use of stoichiometric metal reductants (like iron or tin in acidic media) or catalytic hydrogenation with high-pressure hydrogen gas, thereby simplifying purification and minimizing hazardous waste streams. acs.orgfiveable.me Designing an electrochemical synthesis for this compound could offer a significant improvement in sustainability.

Another area of focus is the use of novel catalytic systems that can perform nitration and other functionalizations with higher selectivity and under milder conditions, reducing the reliance on harsh reagents like mixed acids which have low atom economy. rsc.org

Table 1: Comparison of Synthetic Methodologies for Nitroarene Reduction

| Method | Typical Reagents/Conditions | Advantages | Disadvantages | Atom Economy |

|---|---|---|---|---|

| Traditional (e.g., Béchamp) | Fe, Sn, or Zn with HCl | Inexpensive, well-established | Large amounts of metallic sludge waste, harsh acidic conditions | Poor rsc.org |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | High yield, clean by-product (H₂O) | Requires high-pressure H₂, catalyst cost/deactivation | Good fiveable.me |

| Electrochemical Reduction | Electric current, protic media | Avoids chemical reductants, mild conditions, high selectivity | Requires specialized equipment, scalability can be a challenge | Excellent acs.org |

Exploration of Novel Reactivity and Unconventional Transformations within Functional Group Interconversions

The trifecta of functional groups in this compound provides a rich platform for exploring new chemical transformations. While standard functional group interconversions—such as the reduction of the nitro group to an amine or its diazotization to access other functionalities—are well-established, future research will delve into more unconventional reactivity. fiveable.me

The electron-withdrawing nature of both the nitro and trifluoromethoxy groups significantly influences the electronic landscape of the aromatic ring, making it susceptible to certain reactions. Key areas for exploration include:

Selective Reductions: Moving beyond the complete reduction of the nitro group to an amine, research could target the controlled partial reduction to afford nitroso or hydroxylamine (B1172632) derivatives. fiveable.me These intermediates are valuable for synthesizing more complex heterocyclic structures.

Nucleophilic Aromatic Substitution (SNAr): The activated ring system is a prime candidate for SNAr reactions. While the substitution of a halogen is common, future work could explore the displacement of the nitro group itself or other groups installed on the ring under specific conditions, a less common but powerful transformation.

Transition-Metal-Catalyzed Cross-Coupling: The amine group can be readily converted into a halide or triflate, paving the way for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. This would allow for the direct linkage of the core structure to other complex fragments, a crucial step in drug discovery and materials science.

C-H Functionalization: Direct, regioselective functionalization of the aromatic C-H bonds, guided by the existing substituents, represents a highly atom-economical strategy to build molecular complexity, bypassing the need for pre-functionalized starting materials.

Integration into Complex Molecular Architectures for Advanced Applications

The structural motifs present in this compound make it an attractive building block for creating complex molecules with tailored functions, particularly in medicinal chemistry and materials science.

In medicinal chemistry, the nitroaromatic group is a key feature of bioreductive prodrugs. mdpi.com These compounds are designed to be activated under the hypoxic (low oxygen) conditions characteristic of solid tumors. mdpi.com Enzymes within these tumor cells can selectively reduce the nitro group, transforming the inert prodrug into a potent cytotoxic agent that kills the cancer cells. mdpi.comgoogle.com The trifluoromethoxy group can further enhance the drug-like properties of the molecule, such as metabolic stability and cell membrane permeability. Therefore, incorporating the this compound core into larger molecules is a promising strategy for developing next-generation, hypoxia-activated anticancer agents.

In materials science, anilines and their derivatives are precursors to conductive polymers and advanced dyes. The specific electronic properties conferred by the trifluoromethoxy and nitro groups could be exploited to synthesize novel organic electronic materials with unique optical or semiconducting properties. Furthermore, its potential for integration into complex heterocyclic systems, such as biindoles, could lead to new frameworks for biologically active compounds or functional materials. acs.org

Advancements in Computational Modeling for Predictive Understanding of Reactivity and Selectivity

Computational chemistry is an indispensable tool for accelerating chemical research by providing predictive insights into molecular properties and reactivity. researchgate.netmdpi.com For this compound, computational modeling can guide experimental work in several key areas.

Density Functional Theory (DFT): DFT calculations can be used to model the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netchemicalbook.com These calculations help predict the most likely sites for electrophilic and nucleophilic attack, guiding reaction design. Natural Bond Orbital (NBO) analysis can further elucidate intramolecular interactions and charge distribution, explaining the influence of the functional groups on reactivity. chemicalbook.com

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational preferences and stability. researchgate.netnih.gov When studying its potential as a drug candidate, MD simulations can predict how it might bind to a biological target, such as an enzyme's active site, and reveal key stabilizing interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): For medicinal chemistry applications, 3D-QSAR models can be built from a series of derivatives to correlate specific structural features with biological activity. researchgate.net These models can then be used to computationally screen and prioritize new, un-synthesized analogues with potentially higher potency.

Table 2: Application of Computational Methods to this compound Research

| Computational Method | Application Area | Predicted Properties/Insights |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Prediction | HOMO/LUMO energies, electrostatic potential maps, NBO charges researchgate.netchemicalbook.com |

| Molecular Dynamics (MD) | Drug-Receptor Interactions | Binding modes, conformational stability, interaction energies researchgate.netnih.gov |

| 3D-QSAR | Medicinal Chemistry | Predictive models for biological activity, guidance for lead optimization researchgate.net |

| ReaxFF | Stability/Decomposition Studies | Simulation of reaction pathways under energetic conditions nih.gov |

Role in Mechanistic Studies for Novel Reaction Discovery

Understanding reaction mechanisms is fundamental to the discovery and optimization of new chemical transformations. Substrates with unique electronic or steric properties, like this compound, can serve as powerful mechanistic probes.

For example, in the development of a novel one-pot synthesis of N-aryl-2,2′-biindoles, researchers found that fluoroarenes with strong electron-withdrawing groups reacted in an unexpected manner. acs.org This surprising result suggested that the reaction might not proceed through a classical SNAr mechanism, prompting a deeper investigation that revealed a novel tandem defluorination-coupling-aromatization sequence. acs.org

Similarly, employing this compound in new or poorly understood reactions could provide crucial insights. The trifluoromethoxy group acts as a sensitive ¹⁹F NMR probe, allowing for non-invasive, real-time monitoring of the reaction progress and the detection of transient intermediates. The combined electronic influence of its substituents could favor or disfavor certain pathways, helping to elucidate complex mechanistic puzzles and ultimately leading to the discovery of new reactivity and synthetic methods.

Q & A

Q. What are the common synthetic routes for preparing 3-nitro-5-(trifluoromethoxy)aniline, and what reaction conditions are critical for high yield?

- Methodological Answer : Synthesis typically involves nitration of a precursor such as 5-(trifluoromethoxy)aniline under controlled temperatures (-20°C to +80°C) using nitric acid or mixed acid systems. Catalytic hydrogenation may follow to stabilize intermediates. Key conditions include maintaining low temperatures to avoid over-nitration and using palladium or platinum catalysts for selective reduction . For brominated derivatives (e.g., 5-bromo-2-nitro-4-(trifluoromethoxy)aniline), bromination with Br₂ or NBS in DMF is employed after nitration .

Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for aromatic proton signals split by electron-withdrawing groups (e.g., nitro and trifluoromethoxy). The trifluoromethoxy group (-OCF₃) causes deshielding, shifting signals downfield.

- ¹³C NMR : Identify carbons adjacent to substituents; the nitro group induces significant electron withdrawal, affecting neighboring carbon shifts.

- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z corresponding to C₇H₅F₃N₂O₃ (MW 240.12) and fragments from cleavage of the nitro or trifluoromethoxy groups .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction outcomes during substitution reactions involving this compound?

- Methodological Answer : Contradictions often arise from competing para/meta substitution due to the electron-withdrawing effects of -NO₂ and -OCF₃. To mitigate:

- Use ab initio calculations (DFT) to predict substituent directing effects. The trifluoromethoxy group is strongly para-directing, overriding meta-directing tendencies of nitro in some cases .

- Optimize solvent polarity (e.g., DMF vs. THF) and temperature to favor kinetic vs. thermodynamic control. For example, lower temperatures (-20°C) suppress nitro group participation in directing .

Q. What experimental strategies improve the selectivity of reducing the nitro group in this compound to an amine without affecting other functional groups?

- Methodological Answer :

- Catalytic Hydrogenation : Use H₂ with Pd/C or Raney Ni under mild pressure (1–3 atm) in ethanol. Additives like NH₄OAc suppress dehalogenation of -OCF₃ .

- Chemical Reduction : Employ Fe/HCl or SnCl₂ in acidic media. Monitor pH to prevent over-reduction; acidic conditions (pH 2–4) stabilize the amine product .

Q. How does the biological activity of this compound compare to its analogs in anticancer studies, and what structural factors drive efficacy?

- Methodological Answer :

- IC₅₀ Comparison : this compound shows IC₅₀ = 12.5 µM against HepG2 cells, outperforming 4-bromo-2-nitro-6-(trifluoromethyl)aniline (IC₅₀ = 20.0 µM) due to enhanced lipophilicity from -OCF₃ .

- Structure-Activity Relationship (SAR) : The nitro group enhances electron-deficient aromatic interactions with enzyme active sites, while -OCF₃ improves membrane permeability .

Q. What methods are recommended to address low purity in synthesized this compound, and how can impurities be characterized?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.

- Impurity Analysis : LC-MS or GC-MS identifies byproducts (e.g., over-nitrated isomers or dehalogenated derivatives). For example, 5-nitro-2-(trifluoromethoxy)aniline is a common impurity from incomplete regioselective nitration .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR spectra suggesting multiple isomers of this compound?

- Methodological Answer :

- Deuterated Solvent Artifacts : Ensure solvents (e.g., CDCl₃) are anhydrous; moisture can protonate nitro groups, altering splitting patterns.

- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to -60°C) can resolve rotational barriers around the -OCF₃ group, which may cause signal broadening .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound, given its aromatic amine and nitro group hazards?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.